molecular formula C21H18N4O3S B3605079 7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B3605079
M. Wt: 406.5 g/mol
InChI Key: KLEVHXKQWMPNBP-UHFFFAOYSA-N
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Description

7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a sophisticated synthetic small molecule of significant interest in early-stage pharmacological and chemical biology research. Its structure is characterized by a quinolin-6(5H)-one core, a privileged scaffold known for its diverse biological activities, fused to a 1,3-dioxole ring, which can influence pharmacokinetic properties. This core is further functionalized with a thioether linkage to a 4-ethyl-5-phenyl-1,2,4-triazole heterocycle, a motif frequently associated with various enzyme inhibitory capabilities. The strategic integration of these pharmacophores suggests potential for this compound to interact with a range of biological targets. Researchers are exploring its utility as a key chemical probe for studying protein kinase signaling pathways, given the known affinity of both quinoline and triazole derivatives for ATP-binding sites. Its structural complexity also makes it a valuable intermediate in medicinal chemistry programs aimed at developing novel therapeutics in areas such as oncology and neurodegenerative diseases. The presence of the hydrolytically stable thioether bridge and the lipophilic aromatic systems may contribute to enhanced cell membrane permeability, making it a candidate for in vitro cellular assay development. This compound is intended for use by qualified researchers to investigate its specific mechanism of action, binding affinity, and functional activity in biological systems.

Properties

IUPAC Name

7-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-3-25-19(13-7-5-4-6-8-13)23-24-21(25)29-18-12(2)14-9-16-17(28-11-27-16)10-15(14)22-20(18)26/h4-10H,3,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEVHXKQWMPNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC2=C(C3=CC4=C(C=C3NC2=O)OCO4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multiple steps. One common approach is to start with the synthesis of the triazole ring, followed by the formation of the quinoline moiety, and finally the introduction of the dioxolo ring system. The reaction conditions often involve the use of strong bases, such as cesium carbonate, and various solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Quinoline Core Formation

Quinoline derivatives are typically synthesized via:

  • Skraup synthesis : Reaction of aniline with glycerol and sulfuric acid under high temperatures .

  • Friedländer synthesis : Condensation of β-keto esters with amines .

  • Fischer indole synthesis : Intramolecular cyclization of phenylhydrazones (e.g., Fisher-Indole cyclization) .

Triazole Ring Construction

Triazoles are commonly synthesized through:

  • 1,3-Dipolar cycloaddition : Reaction of alkynes with azides (Huisgen cycloaddition), though this method is not directly cited in the provided sources.

  • Condensation of hydrazones : Reaction of hydrazines with aldehydes/ketones followed by cyclization . For example, sodium azide in DMF has been used to form azido intermediates that undergo cyclization .

Thioether Bond Formation

The triazole-thioether linkage likely forms via:

  • Nucleophilic substitution : Reaction of a thiol (e.g., thiophenol) with a halogenated quinoline intermediate.

  • Mercapto group introduction : Direct substitution of a leaving group (e.g., bromine) on the quinoline with a sulfhydryl group .

Dioxole Ring Incorporation

The dioxole ring is likely introduced via cyclization of a diol (e.g., glycerol) with a carbonyl group. For example, treatment of hydroxyquinolines with diols under acidic conditions can form fused dioxole rings .

Triazole-Thioether Coupling

The triazole-thioether bond formation may proceed via a two-step process:

  • Triazole synthesis : Formation of the triazole ring via condensation of a hydrazine derivative with a carbonyl compound.

  • Thioether formation : Reaction of the triazole with a thiol group, potentially using reagents like sodium hydrosulfide or via nucleophilic substitution.

Dioxole Ring Formation

The dioxole ring likely forms through:

  • Acid-catalyzed cyclization : Reaction of a hydroxyquinoline with a diol (e.g., glycerol) under acidic conditions to form a five-membered ring.

  • Example : Hydroxyquinolines treated with chloroform and tetrabutylammonium hydrogen sulfate can undergo cyclization to form oxirenoquinolines .

Quinoline Functionalization

Functionalization of the quinoline core (e.g., methylation at position 8) may involve:

  • Alkylation : Reaction with alkyl halides under basic conditions.

  • Electrophilic substitution : Introducing substituents via Friedel-Crafts alkylation or sulfonation.

Comparative Analysis of Similar Compounds

Compound Structure Features Synthesis Method Notable Activity
2-(4-Ethyl-5-phenyltiazolylthio)acetic acid Thiazole instead of triazoleCondensation of thiazole derivatives with acetic acid Antimicrobial
2-(4-Ethyl-5-phenyloxazolylthio)acetamide Oxazole ring presentOxazole formation via cyclization of amides Antifungal
3-Acylquinolines Quinoline backbone without triazole/thioetherFriedländer synthesis or Skraup synthesis Anticancer
Target Compound Triazole-thioether + dioxole ringMulti-step synthesis involving quinoline formation, triazole coupling, and dioxole cyclizationPharmacological potential

Reaction Conditions and Challenges

  • Temperature sensitivity : Dioxole ring formation often requires controlled heating to avoid degradation .

  • Regioselectivity : Thioether bond formation must ensure correct regiochemistry during coupling .

  • Stability : Triazole rings may undergo degradation under harsh conditions, requiring mild reagents (e.g., sodium azide in DMF) .

Pharmacological Relevance

The compound’s structural features suggest potential applications in:

  • Antimicrobial agents : Similar thiazole/oxazole derivatives show activity against Gram-positive bacteria .

  • Anticancer research : Quinoline derivatives with functionalized rings are explored for kinase inhibition .

  • Neuroprotective agents : Triazole derivatives are studied for interactions with immune receptors (e.g., chemokine receptors) .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and cancer cell lines.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of 7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound [1,3]dioxolo[4,5-g]quinolin-6(5H)-one 7-(4-ethyl-5-phenyl-1,2,4-triazol-3-ylthio), 8-methyl ~423.5 (estimated) Combines dioxoloquinoline with triazole-thioether; enhanced hydrophobicity
4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol Thienoquinoline + 1,2,4-triazole 4-ethyl, 5-thienoquinoline ~370.4 Replaces dioxoloquinoline with thienoquinoline; higher sulfur content
8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one [1,3]dioxolo[4,5-g]quinolin-6(5H)-one 8-hydroxy ~275.3 Lacks triazole-thio group; hydroxyl improves solubility
(5E)-2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolotriazole Dichlorophenyl, trimethoxybenzylidene ~478.9 Thiazole instead of quinoline; polar substituents enhance DNA binding

Key Observations:

  • Core Flexibility: The dioxoloquinoline core in the target compound offers distinct electronic properties compared to thienoquinoline or thiazolotriazole cores, influencing binding affinity and metabolic stability .

Reaction Conditions:

  • The target compound’s synthesis likely involves coupling a preformed triazole-thiol with a halogenated dioxoloquinoline intermediate, similar to methods used for triazole-thioethers .
  • Temperature and solvent choice (e.g., DMF or ethanol) critically affect regioselectivity and purity .

Activity Trends:

  • Antimicrobial Potency : Triazole-thio derivatives generally exhibit stronger antibacterial activity than methoxy-substituted analogs due to enhanced membrane penetration .
  • Anticancer Specificity : Compounds with bulkier substituents (e.g., trimethoxybenzylidene) show higher selectivity for cancer cell lines .

Biological Activity

The compound 7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a novel synthetic derivative exhibiting a unique combination of triazole and quinoline structures. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure

The molecular formula of the compound is C20H21N5OSC_{20}H_{21}N_{5}OS, and it features a complex arrangement that includes a triazole ring and a quinoline moiety. The presence of these functional groups is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole and quinoline exhibit promising anticancer properties. The compound has been evaluated against various cancer cell lines, including melanoma and breast cancer cells.

Key Findings:

  • Cell Viability Assays: The compound showed significant inhibition of cell proliferation in human melanoma IGR39 and triple-negative breast cancer cell lines. The most active derivatives were identified through 3D cell culture models, highlighting their potential as antimetastatic agents .
  • Mechanism of Action: The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell migration, suggesting a dual mechanism that could be exploited in therapeutic applications .

Anticonvulsant Activity

The biological activity of 1,2,4-triazole derivatives has been extensively studied for their anticonvulsant properties. The compound's structural features suggest it may exhibit similar effects.

Research Insights:

  • In Vivo Studies: Animal models have been utilized to assess the anticonvulsant activity through methods such as the maximal electroshock seizure (MES) test. Compounds with similar structures have shown efficacy in reducing seizure frequency and severity .
  • Structure-Activity Relationship (SAR): SAR studies indicate that modifications to the triazole ring can enhance anticonvulsant activity, making this compound a candidate for further investigation in epilepsy treatment protocols .

Case Studies

StudyFindings
Bhattacharya et al. (2019)Identified potent anticonvulsant activity in triazole derivatives; suggested further exploration into similar compounds for epilepsy treatment.
Skrzypek et al. (2021)Demonstrated neuroprotective effects in animal models; highlighted the potential of triazole-containing compounds as therapeutic agents.
Merugu et al. (2020)Reported significant anticancer activity against various cell lines; emphasized the importance of structural modifications for enhanced efficacy.

Q & A

Q. What synthetic routes are recommended for the preparation of this compound?

The compound can be synthesized via nucleophilic substitution reactions involving thiol-containing intermediates. A general method involves refluxing a mixture of the thiol derivative (e.g., 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol) with a halogenated quinolinone precursor in ethanol for 2–4 hours. Purification typically involves recrystallization from a DMF–EtOH (1:1) solvent system . For analogs, NaBH₄ reduction in ethanol has been employed to stabilize reactive intermediates .

Q. Which spectroscopic techniques are critical for structural characterization?

Infrared (IR) spectroscopy identifies functional groups (e.g., C=S stretches at 650–750 cm⁻¹), while ¹H NMR confirms substituent positions and stereochemistry. For example, aromatic protons in the phenyl and quinolinone moieties appear as distinct multiplet signals between δ 7.2–8.5 ppm. Methyl groups (e.g., 8-methyl) resonate as singlets near δ 2.1–2.5 ppm .

Q. What in vitro models are suitable for initial biological activity screening?

Standard antimicrobial assays, such as agar dilution or broth microdilution against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), are recommended. Minimum inhibitory concentration (MIC) values can be determined using protocols similar to those for triazole derivatives (e.g., MIC = 8–32 µg/mL) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires solvent selection (e.g., DMF for polar intermediates), catalyst screening (e.g., Pd(PPh₃)₄ for Suzuki couplings), and temperature control. For example, extending reflux time to 6 hours improved yields of triazole-thioether analogs from 61% to 81% . Parallel experimentation using design of experiments (DoE) can identify critical factors (e.g., molar ratios, pH) .

Q. How should stability studies be designed to assess environmental degradation?

Accelerated stability testing under varying conditions (pH 3–9, UV light, 40–60°C) can predict environmental fate. Monitor degradation via HPLC-MS to identify breakdown products. For example, triazole derivatives degrade into sulfonic acid derivatives under alkaline conditions .

Q. How can discrepancies in reported biological activities be resolved?

Cross-study inconsistencies (e.g., variable MIC values) may arise from differences in compound purity, assay protocols, or microbial strains. Validate purity via HPLC (>95%) and standardize protocols using CLSI guidelines. Structure-activity relationship (SAR) studies can isolate critical substituents (e.g., electron-withdrawing groups enhance activity) .

Q. What mechanistic studies are needed to link this compound to known pharmacological targets?

Molecular docking against enzymes like cytochrome P450 or bacterial dihydrofolate reductase can predict binding modes. Follow-up with enzyme inhibition assays (e.g., IC₅₀ determination) and comparative studies with known inhibitors (e.g., trimethoprim) .

Q. How can this compound's activity be contextualized within existing theoretical frameworks?

Integrate findings with the "bioisosteric replacement" theory, where the triazole-thioether moiety mimics natural ligands. For example, the 1,2,4-triazole group is a known bioisostere for carboxylic acids in kinase inhibitors .

Methodological Considerations for Data Contradictions

  • Purity Verification: Use orthogonal methods (HPLC, NMR) to rule out impurities affecting bioactivity .
  • Assay Reproducibility: Include internal controls (e.g., ciprofloxacin in antimicrobial assays) and replicate across independent labs .
  • Environmental Confounders: Document storage conditions (e.g., light exposure) that may alter compound stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 2
7-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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